molecular formula C7H9N3 B1403072 1-(Pyridazin-3-yl)cyclopropanamine CAS No. 1159878-08-6

1-(Pyridazin-3-yl)cyclopropanamine

Cat. No.: B1403072
CAS No.: 1159878-08-6
M. Wt: 135.17 g/mol
InChI Key: KFOFUZRBPHPFIM-UHFFFAOYSA-N
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Description

1-(Pyridazin-3-yl)cyclopropanamine is a heterocyclic compound featuring a pyridazine ring attached to a cyclopropane moiety. Pyridazine derivatives are known for their diverse pharmacological activities, making them attractive candidates for drug development and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridazin-3-yl)cyclopropanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with cyclopropane carboxylic acid under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridazin-3-yl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridazin-3-yl)cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

Uniqueness: 1-(Pyridazin-3-yl)cyclopropanamine stands out due to its unique cyclopropane moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and reactivity, making it a valuable candidate for further research and development .

Properties

IUPAC Name

1-pyridazin-3-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(3-4-7)6-2-1-5-9-10-6/h1-2,5H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOFUZRBPHPFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridazin-3-yl)cyclopropanamine
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1-(Pyridazin-3-yl)cyclopropanamine
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1-(Pyridazin-3-yl)cyclopropanamine
Reactant of Route 4
1-(Pyridazin-3-yl)cyclopropanamine
Reactant of Route 5
1-(Pyridazin-3-yl)cyclopropanamine
Reactant of Route 6
1-(Pyridazin-3-yl)cyclopropanamine

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